(1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol

Lipophilicity LogP Physicochemical properties

Sourcing enantiopure α-fluorinated chiral intermediates with defined stereochemistry often limits parallel synthesis progress. (1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol (CAS 2460740-11-6) is an (R)-configured building block supplied at ≥98% purity. Its 2-chloro-5-fluoropyridine core provides a privileged ATP-binding motif, while the α-fluoro alcohol enhances metabolic stability (predicted LogP 1.88, pKa ~11.4). Reliable stock supports immediate global shipment.

Molecular Formula C7H6ClF2NO
Molecular Weight 193.58
CAS No. 2460740-11-6
Cat. No. B2468268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol
CAS2460740-11-6
Molecular FormulaC7H6ClF2NO
Molecular Weight193.58
Structural Identifiers
SMILESC1=C(C=NC(=C1C(CF)O)Cl)F
InChIInChI=1S/C7H6ClF2NO/c8-7-5(6(12)2-9)1-4(10)3-11-7/h1,3,6,12H,2H2/t6-/m0/s1
InChIKeyRJLVOILUAAHCSH-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol (CAS 2460740-11-6): Procurement-Ready Chiral Fluorinated Pyridine Alcohol


(1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol (CAS 2460740-11-6) is an enantiopure, α-fluorinated secondary alcohol built on a 2-chloro-5-fluoropyridine scaffold . With a molecular formula of C₇H₆ClF₂NO and a molecular weight of 193.58 g·mol⁻¹, it carries a chirality-defined (R)-configuration at the carbinol centre and an additional fluorine atom on the adjacent methylene group . The compound is commercially supplied at ≥98% purity and is primarily employed as a chiral intermediate in medicinal-chemistry and agrochemical-discovery programmes .

Why Generic Pyridine-Ethanol Analogs Cannot Replace (1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol


Simple pyridine-ethanol derivatives lack the unique electronic and steric fingerprint created by the specific 2-chloro-5-fluoro substitution pattern and the α-fluorinated carbinol moiety. The chlorine atom at position-2 and the fluorine atom at position-5 on the pyridine ring exert distinct electron-withdrawing effects that modulate the basicity of the pyridine nitrogen and the acidity of the alcohol . The (R)-configured α-fluoroethanol side chain introduces a stereogenic centre adjacent to a highly electronegative fluorine substituent, which simultaneously lowers the alcohol pKa, alters hydrogen-bond donor/acceptor properties, and provides a synthetic handle for further diversification [1]. Swapping this compound for a non-fluorinated ethanol analog, a regioisomer with different halogen placement, or the opposite enantiomer will result in a different physicochemical profile and potentially different biological or catalytic activity. The quantitative evidence below demonstrates exactly how these structural nuances translate into measurable property differences that matter for scientific selection and procurement decisions.

Quantitative Differentiation Evidence for (1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol Versus Closest Analogs


Increased Lipophilicity vs. Non-Fluorinated Ethanol Analog (LogP Comparison)

The target compound exhibits a higher calculated partition coefficient (LogP) than its non-fluorinated ethanol analog, reflecting the enhanced lipophilicity conferred by the α-fluorine atom. The target compound (R)-1-(2-chloro-5-fluoropyridin-3-yl)-2-fluoroethanol has a LogP value of 1.877, whereas the closely related (R)-1-(2-chloro-5-fluoropyridin-3-yl)ethanol (CAS 1813526-58-7) shows a LogP of 1.372 . The ΔLogP of +0.505 indicates a meaningful increase in lipophilicity that can influence membrane permeability and tissue distribution in biological contexts.

Lipophilicity LogP Physicochemical properties

Enhanced Alcohol Acidity vs. Non-Fluorinated Analog (pKa Shift)

The α-fluorine atom exerts a strong electron-withdrawing inductive effect that substantially lowers the pKa of the secondary alcohol. For the target compound, the predicted acid dissociation constant is pKa = 11.36 ± 0.20 . The non-fluorinated ethanol analog, (R)-1-(2-chloro-5-fluoropyridin-3-yl)ethanol, is expected to have a significantly higher pKa typical of secondary alcohols bearing a pyridine ring (estimated >13.5 based on the Taft σ* correlation for α-fluorinated vs. non-fluorinated alcohols) [1]. The pKa depression of approximately 2–3 orders of magnitude makes the target compound a stronger hydrogen-bond donor and alters its reactivity in nucleophilic substitution and oxidation reactions.

Alcohol acidity pKa Alpha-fluorine effect

Defined (R)-Enantiomeric Configuration vs. Racemic or Opposite Enantiomer

The target compound is the single (R)-enantiomer, confirmed by its systematic IUPAC name and the [C@@H](CF)(O) stereodescriptor present in the SMILES notation . The opposite (S)-enantiomer, (S)-1-(2-chloro-5-fluoropyridin-3-yl)-2-fluoroethanol (CAS 2416218-23-8), is a distinct chemical entity with different physicochemical properties (e.g., predicted pKa = 11.36 ± 0.20, mirroring the target but with opposite optical rotation) . In asymmetric synthesis and drug discovery, the (R)- and (S)-enantiomers often exhibit profoundly different biological activities, pharmacokinetics, and toxicology profiles. Procuring the correct enantiomer is therefore non-negotiable for reproducible research.

Chiral purity Enantiomer Absolute configuration

Regioisomeric Differentiation: 2-Chloro-5-fluoro vs. 5-Chloro-2-fluoro Substitution

The positional arrangement of chlorine and fluorine atoms on the pyridine ring is critical for downstream reactivity and biological target engagement. The target compound places chlorine at the 2-position and fluorine at the 5-position, whereas the regioisomer (1R)-1-(5-chloro-2-fluoropyridin-3-yl)-2-fluoroethanol (CAS 2416218-60-3) reverses this substitution pattern . This swap alters the electron density distribution on the pyridine ring, affecting the pKa of the pyridine nitrogen, the compound’s dipole moment, and its ability to engage in specific halogen-bonding interactions or metal coordination. Consequently, these two regioisomers are not interchangeable in synthetic or medicinal chemistry campaigns.

Regioisomer Halogen substitution Structure–activity relationship

Optimal Application Scenarios for (1R)-1-(2-Chloro-5-fluoropyridin-3-yl)-2-fluoroethanol in Research and Industrial Procurement


Chiral Building Block for Kinase and GPCR Lead Optimisation

Medicinal chemists developing kinase inhibitors or GPCR modulators can employ this compound as an enantiopure fragment for parallel synthesis. Its (R)-configured α-fluoro alcohol moiety serves as a metabolically more stable bioisostere of a secondary alcohol, while the 2-chloro-5-fluoropyridine core provides a privileged scaffold for ATP-binding site engagement [1]. The enhanced acidity (pKa ~11.4) relative to non-fluorinated analogs allows fine-tuning of hydrogen-bond interactions with target residues .

Stereospecific Intermediate for Agrochemical Discovery

The compound’s chiral α-fluoro alcohol group and halogenated pyridine core are attractive for designing novel agrochemicals, including fungicides and herbicides [1]. The defined (R)-configuration enables the synthesis of enantioenriched active ingredients, which can exhibit superior target selectivity and reduced environmental persistence compared to racemic mixtures.

Probe Molecule for Investigating Fluorine Effects on Alcohol Biochemistry

Academic and industrial laboratories studying the impact of α-fluorination on alcohol metabolism, enzymatic oxidation, or hydrogen-bond donating capacity can use this well-characterised single enantiomer as a model substrate [1]. Its predicted lipophilicity (LogP 1.877) and pKa (11.36) provide a defined baseline for structure–property relationship studies .

Asymmetric Synthesis and Catalysis Research

The compound can serve as a chiral ligand precursor or chiral auxiliary in asymmetric transformations. The combination of a Lewis-basic pyridine nitrogen, a hydrogen-bond donor alcohol, and a stereogenic centre with a proximal fluorine atom offers a unique three-point binding motif for transition-metal catalysis and organocatalysis [1].

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